

# An In-depth Technical Guide to Piperazine Acetic Acid Anilide Dihydrochloride

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## Compound of Interest

**Compound Name:** Piperazine acetic acid anilide  
dihydrochloride

**CAS No.:** 827614-60-8

**Cat. No.:** B1621251

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Piperazine Acetic Acid Anilide Dihydrochloride**, a compound of interest in modern medicinal chemistry. By leveraging established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a foundational resource for researchers engaged in the exploration of novel piperazine-based therapeutic agents.

## Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds.<sup>[1]</sup> This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise spatial orientation of substituents, facilitating optimal interactions with

biological targets. The basic nature of the piperazine nitrogens also enhances aqueous solubility and allows for the formation of stable salts, a crucial property for drug formulation.

Piperazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and anthelmintic effects. The compound at the heart of this guide, **Piperazine Acetic Acid Anilide Dihydrochloride**, combines the versatile piperazine core with an acetic acid moiety and an anilide group. This unique combination of functional groups suggests potential for a range of biological interactions and makes it a compelling candidate for further investigation in drug discovery programs.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to all further research. The following section details the key chemical identifiers for **Piperazine Acetic Acid Anilide Dihydrochloride**.

### Chemical Structure

The molecular structure of **Piperazine Acetic Acid Anilide Dihydrochloride** is characterized by a central piperazine ring. One of the piperazine nitrogens is substituted with an acetic acid group, while the other is functionalized with a phenylcarbamoyl (anilide) group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

Systematic Name: 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid dihydrochloride

### SMILES and InChI Key

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are standard notations for representing chemical structures in a machine-readable format.

Identifier	String
SMILES	<chem>O=C(O)CN1CCN(C(=O)Nc2ccccc2)CC1.Cl.Cl</chem>
InChI	InChI=1S/C13H17N3O3.2ClH/c17-12(18)8-15-4-6-16(7-5-15)13(19)14-11-9-2-1-3-10-11;;/h1-3,9-10H,4-8H2,(H,14,19)(H,17,18);2*1H
InChIKey	YJRGVUSDDVJEPM-UHFFFAOYSA-N

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for **Piperazine Acetic Acid Anilide Dihydrochloride**.

Property	Predicted Value
Molecular Formula	C <sub>13</sub> H <sub>19</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	352.22 g/mol
Topological Polar Surface Area	64.1 Å <sup>2</sup>
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	4
Rotatable Bonds	3

Note: These properties are computationally predicted and should be confirmed through experimental analysis.

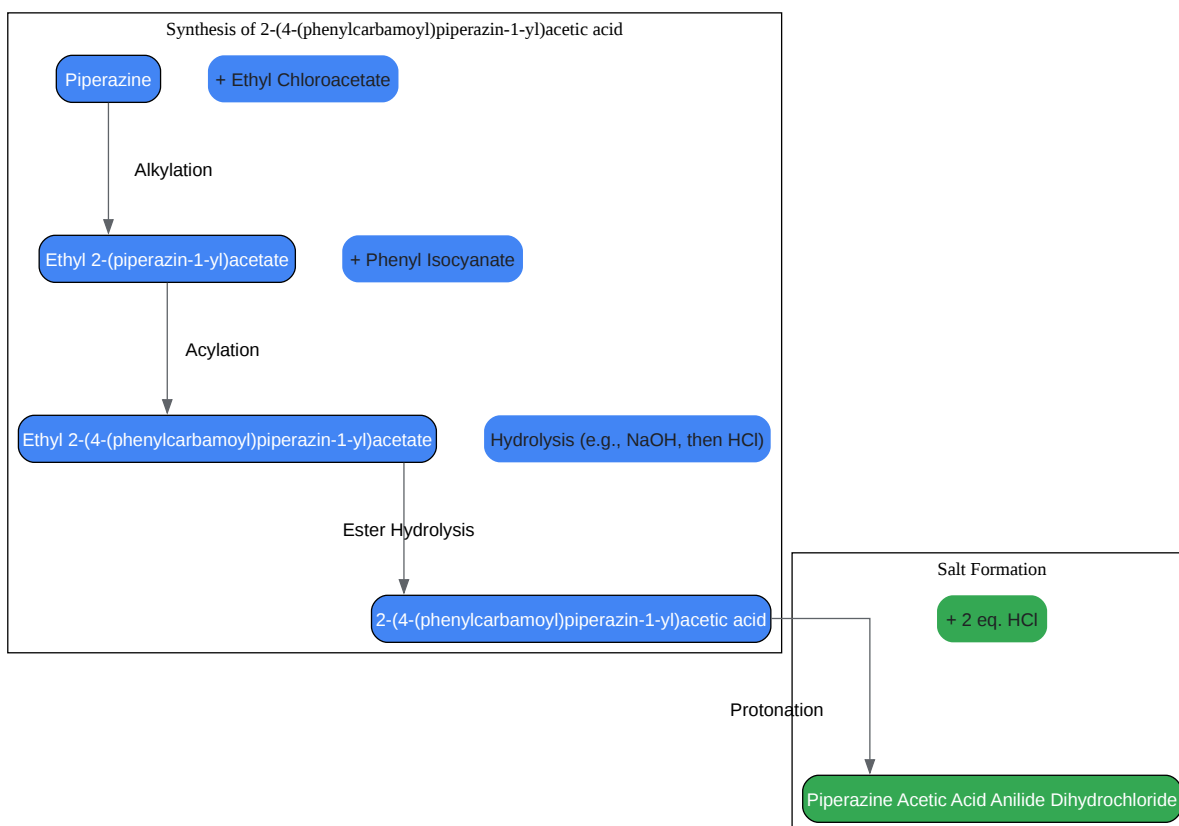
## Synthesis and Purification

The synthesis of **Piperazine Acetic Acid Anilide Dihydrochloride** can be approached through a logical, multi-step process, leveraging well-established reactions in organic chemistry.

## Retrosynthetic Analysis

A retrosynthetic approach to **Piperazine Acetic Acid Anilide Dihydrochloride** suggests a convergent synthesis strategy. The primary disconnection can be made at the two C-N bonds of the piperazine ring, leading to three key starting materials: piperazine, an activated acetic acid derivative, and phenyl isocyanate.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **Piperazine Acetic Acid Anilide Dihydrochloride**.

## Detailed Experimental Protocol: Synthesis of the Free Base

The following protocol outlines a representative synthesis of the free base, 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid.

### Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate

- To a solution of piperazine (2.0 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq.) as a base.
- Slowly add ethyl chloroacetate (1.0 eq.) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(piperazin-1-yl)acetate.

### Step 2: Synthesis of Ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate

- Dissolve ethyl 2-(piperazin-1-yl)acetate (1.0 eq.) in a dry, aprotic solvent such as dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phenyl isocyanate (1.0 eq.) to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.

### Step 3: Hydrolysis to 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid

- Dissolve the crude ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate in a mixture of ethanol and water.
- Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture to reflux for 2-4 hours.
- Monitor the disappearance of the starting material by TLC.
- After completion, cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
- The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the free base.

## Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt, the free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol, and treated with two equivalents of a solution of hydrochloric acid in a non-polar solvent like diethyl ether. The resulting precipitate is then collected by filtration and dried.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

## Spectroscopic and Chromatographic Techniques

A combination of spectroscopic and chromatographic methods should be employed for comprehensive characterization.

Technique	Purpose	Expected Observations
$^1\text{H}$ NMR	Structural elucidation and confirmation of proton environments.	Characteristic signals for the aromatic protons of the anilide, the piperazine ring protons, and the methylene protons of the acetic acid group.
$^{13}\text{C}$ NMR	Confirmation of the carbon skeleton.	Resonances corresponding to the carbonyl carbons of the urea and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperazine and acetic acid moieties.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	The molecular ion peak corresponding to the free base should be observed, along with characteristic fragmentation patterns.
FT-IR Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.
HPLC	Purity assessment.	A single major peak indicating the purity of the compound.

## Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of piperazine derivatives.<sup>[2]</sup>

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).

- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** Determined by the UV absorbance maximum of the compound (typically in the range of 254 nm).
- **Injection Volume:** 10  $\mu$ L.
- **Sample Preparation:** Dissolve a small amount of the compound in the mobile phase or a suitable solvent.

## Potential Applications and Future Directions

The structural features of **Piperazine Acetic Acid Anilide Dihydrochloride** suggest several avenues for pharmacological investigation. The anilide moiety is a common feature in many biologically active compounds, and the acetic acid group provides a handle for further derivatization or interaction with biological targets.

Potential areas of research include:

- **CNS Disorders:** The piperazine scaffold is a well-known privileged structure for targeting central nervous system receptors.
- **Anticancer Agents:** Numerous piperazine derivatives have been investigated for their anticancer properties.
- **Antimicrobial Activity:** The piperazine ring is present in some antimicrobial agents.

Future research should focus on the biological evaluation of this compound in various in vitro and in vivo models to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the anilide and acetic acid moieties, will be crucial for optimizing its potential therapeutic effects.

## Conclusion

**Piperazine Acetic Acid Anilide Dihydrochloride** represents a molecule of significant interest for researchers in drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and methods for its analytical characterization. The versatile piperazine scaffold, combined with the anilide and acetic acid functionalities, offers a promising starting point for the development of novel therapeutic agents.

## References

- Wikipedia. (2024). Piperazine. [[Link](#)]
- Rana, A., & Singh, V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*, 33(2), 136-148. [[Link](#)]
- Rana, A., & Singh, V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*, 33(2), 136-148. [[Link](#)]
- Krajewska, K., & Gryniewicz, G. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. *Molecules*, 26(24), 7567. [[Link](#)]

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## Sources

- 1. 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride | C21H26Cl2N2O3 | CID 9551858 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Piperazine Acetic Acid Anilide Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1621251/docs#an-in-depth-technical-guide-to-piperazine-acetic-acid-anilide-dihydrochloride>]

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